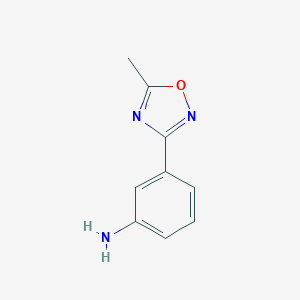

3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

描述

Significance of the 1,2,4-Oxadiazole (B8745197) Moiety as a Privileged Scaffold

The 1,2,4-oxadiazole ring is recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets, thus appearing in a range of biologically active compounds. nih.govresearchgate.netbenthamdirect.com The utility of the 1,2,4-oxadiazole moiety stems from its unique electronic properties and its ability to participate in various intermolecular interactions. nih.gov

First synthesized in 1884, the 1,2,4-oxadiazole ring's potential in drug discovery began to be seriously explored decades later. nih.gov This exploration has led to the incorporation of the 1,2,4-oxadiazole nucleus into a variety of therapeutic agents with a broad spectrum of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govnih.gov The stability of the 1,2,4-oxadiazole ring and its tunable physicochemical properties make it an attractive scaffold for developing novel drugs. nih.gov

Bioisosteric Properties and Applications in Drug Design

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern drug design. The 1,2,4-oxadiazole ring is widely employed as a bioisostere for ester and amide groups. scispace.comnih.gov This substitution is particularly advantageous because the oxadiazole ring is resistant to hydrolysis by metabolic enzymes, a common issue with ester and amide-containing drugs. scispace.com

This resistance to metabolic degradation can lead to improved pharmacokinetic profiles, such as increased metabolic stability. acs.orgnih.gov Beyond mimicking esters and amides, the 1,2,4-oxadiazole ring can also serve as a bioisostere for other functional groups, enhancing the pharmacological and toxicological profiles of drug candidates. scispace.comnih.gov The inherent charge distribution of the 1,2,4-oxadiazole isomer influences its lipophilicity and potential for interactions with biological targets like hERG. acs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-9(12-13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRGRIHPFAVSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465372 | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10185-69-0 | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 5 Methyl 1,2,4 Oxadiazol 3 Yl Aniline

Established Synthetic Routes for the Core 1,2,4-Oxadiazole (B8745197) Structure

The construction of the 1,2,4-oxadiazole heterocycle is a cornerstone of synthetic organic chemistry, with several reliable methods being widely employed. These routes form the foundation for the synthesis of more complex derivatives, including the title compound.

Cyclization Reactions from Amidoxime (B1450833) Precursors

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent, followed by a cyclodehydration step. researchgate.net This process typically begins with the O-acylation of the amidoxime to form an O-acylamidoxime intermediate. researchgate.netmdpi.com This intermediate can then be isolated or, more commonly, generated in situ before undergoing intramolecular cyclization to yield the 1,2,4-oxadiazole ring. mdpi.com

The reaction is highly adaptable, accommodating a wide range of amidoximes and acylating agents such as carboxylic acids, acid chlorides, or anhydrides. researchgate.netnih.gov The cyclization step is often promoted by heat or the use of a base. nih.gov For instance, heating O-acylamidoximes in a basic buffer like pH 9.5 borate (B1201080) buffer can induce cyclodehydration. nih.gov Various catalytic systems have been developed to facilitate this transformation under milder conditions. One such system employs a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) as an efficient catalyst for the reaction between amidoximes and organic nitriles. organic-chemistry.org Additionally, inorganic bases in aprotic polar solvents, such as potassium hydroxide (B78521) in DMSO, have proven effective for the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxyl derivatives. mdpi.com

Recent advancements include electrochemical approaches, where anodic oxidation of N-benzyl amidoximes generates an iminoxy radical, which then undergoes a 1,5-hydrogen atom transfer and intramolecular cyclization to form the oxadiazole ring under mild conditions. rsc.org

Table 1: Selected Methods for 1,2,4-Oxadiazole Synthesis from Amidoximes

| Reactants | Reagents/Conditions | Outcome | Reference |

| Amidoxime, Carboxylic Acid | Carbonyldiimidazole (CDI), NaOH/DMSO | One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles | mdpi.com |

| Amidoxime, Organic Nitrile | p-Toluenesulfonic acid (PTSA), ZnCl₂ | Efficient and mild synthesis of 3,5-disubstituted 1,2,4-oxadiazoles | organic-chemistry.org |

| DNA-conjugated Aryl Nitrile, Hydroxylamine (B1172632), Carboxylic Acid | 1. Hydroxylamine; 2. O-acylation; 3. Heat (90 °C) in pH 9.5 borate buffer | Multistep on-DNA synthesis of 3,5-disubstituted 1,2,4-oxadiazoles | nih.gov |

| N-Benzyl Amidoxime | Anodic oxidation | Electrochemical synthesis via an iminoxy radical intermediate | rsc.org |

1,3-Dipolar Cycloaddition Strategies Involving Nitrile Oxides

Another significant pathway to the 1,2,4-oxadiazole core is the 1,3-dipolar cycloaddition reaction. researchgate.net This method typically involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as a nitrile, to form the heterocyclic ring. researchgate.netorganic-chemistry.org Nitrile oxides are reactive intermediates that can be generated in situ from various precursors, most commonly by the dehydration of hydroximoyl halides (e.g., from aldoximes via halogenation) or the dehydration of nitroalkanes. organic-chemistry.orgmdpi.com

For example, iron(III) nitrate (B79036) can mediate a reaction between alkynes and nitriles, where the alkyne is first converted to an α-nitroketone, which then dehydrates to a nitrile oxide. This nitrile oxide subsequently undergoes a 1,3-dipolar cycloaddition with the nitrile to produce a 3-acyl-1,2,4-oxadiazole. organic-chemistry.org The cycloaddition of nitrile oxides is a powerful tool, as it can also be used with C=C and C=N bonds to create other important heterocycles like 2-isoxazolines and 1,2,4-oxadiazolines, respectively. chem-station.comresearchgate.net The regioselectivity of these reactions can often be predicted and controlled by considering steric and electronic factors, as explained by Frontier Molecular Orbital (FMO) theory. mdpi.com

Reduction Protocols for Nitro-Substituted Aromatic Precursors

To synthesize the aniline (B41778) moiety of the target molecule, a nitro-substituted aromatic precursor is commonly used, which requires a subsequent reduction step. The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A highly effective and widely used method involves catalytic hydrogenation.

A robust system for this transformation uses palladium on carbon (Pd/C) as a heterogeneous catalyst. rsc.org The reaction can be performed with high yield and selectivity using a mixture of sodium hypophosphite and phosphinic acid as the hydrogen source in a biphasic water/2-MeTHF system. rsc.org This method is valued for its efficiency, short reaction times, and the use of a recoverable catalyst, aligning with principles of green chemistry. rsc.org This protocol is directly applicable to the synthesis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline from its corresponding nitro-substituted precursor, 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole.

Specific Synthesis of this compound

Reaction Pathways and Optimized Conditions for Compound Synthesis

The synthesis of the target compound logically proceeds through a multi-step sequence, beginning with a commercially available starting material such as 3-nitrobenzonitrile (B78329).

Plausible Synthetic Pathway:

Amidoxime Formation: The first step involves the conversion of 3-nitrobenzonitrile to 3-nitrobenzamidoxime. This is typically achieved by reacting the nitrile with hydroxylamine, often in the form of hydroxylammonium sulfate (B86663) or hydroxylamine hydrochloride, in the presence of a base like sodium carbonate. nih.govprepchem.com The reaction is usually heated to drive it to completion. prepchem.com

Oxadiazole Ring Formation: The 3-nitrobenzamidoxime is then reacted with an acetylating agent to introduce the methyl group at the 5-position of the oxadiazole ring. Acetic anhydride (B1165640) is a suitable reagent for this transformation. The reaction involves the O-acylation of the amidoxime followed by thermal or base-catalyzed cyclodehydration to form 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole.

Nitro Group Reduction: The final step is the reduction of the nitro group to an aniline. As detailed in section 2.1.3, this can be efficiently accomplished using a Pd/C catalyst with a hydrogen source like sodium hypophosphite or by catalytic hydrogenation with H₂ gas. rsc.org This yields the final product, this compound.

Table 2: Plausible Reaction Pathway for this compound

| Step | Starting Material | Reagents | Intermediate/Product | General Conditions |

| 1 | 3-Nitrobenzonitrile | Hydroxylammonium sulfate, Sodium carbonate | 3-Nitrobenzamidoxime | Aqueous/organic solvent, Heat (e.g., 90°C) |

| 2 | 3-Nitrobenzamidoxime | Acetic anhydride | 3-(3-Nitrophenyl)-5-methyl-1,2,4-oxadiazole | Heat, possibly with a base or acid catalyst |

| 3 | 3-(3-Nitrophenyl)-5-methyl-1,2,4-oxadiazole | Pd/C, Sodium hypophosphite/Phosphinic acid or H₂ gas | This compound | Biphasic water/2-MeTHF system or other suitable solvent |

Advanced Synthetic Techniques and Methodological Innovations

The field of heterocyclic synthesis is continuously evolving, with new techniques aimed at improving efficiency, selectivity, and environmental compatibility. While not specifically documented for the title compound, several advanced methodologies for 1,2,4-oxadiazole synthesis are noteworthy.

Microwave irradiation has been shown to accelerate the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and Meldrum's acid, often under solvent-free conditions. organic-chemistry.org The use of non-conventional "green" solvents like supercritical carbon dioxide (scCO₂) and ionic liquids, as well as activation by ultrasound, are being explored for 1,3-dipolar cycloaddition reactions of nitrile oxides to reduce the environmental impact of these syntheses. nih.gov

Furthermore, innovative applications include the synthesis of these heterocycles on solid supports or as DNA-conjugated libraries for drug discovery. nih.gov For example, a multi-step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates has been successfully demonstrated, showcasing the robustness of the amidoxime-based route for complex applications. nih.gov Electrochemical methods, which avoid harsh chemical oxidants or reagents, also represent a modern approach to forming the oxadiazole ring. rsc.org

One-Pot Synthesis Approaches

One-pot syntheses offer an efficient and streamlined route to 3,5-disubstituted 1,2,4-oxadiazoles, including the title compound. These methods circumvent the need for isolating intermediates, thereby saving time and resources. A common and effective one-pot strategy involves the reaction of nitriles with hydroxylamine to form an amidoxime in situ, which is then acylated and cyclized. ias.ac.inrsc.org For instance, aryl nitriles can react with hydroxylamine, catalyzed by acetic acid, followed by the addition of an acylating agent like crotonoyl chloride to yield the corresponding 1,2,4-oxadiazole. ias.ac.in This approach is lauded for its mild conditions and high yields. ias.ac.in

Another notable one-pot procedure involves the reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions, which also produces 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Furthermore, a base-mediated one-pot synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride has been developed, where the aldehyde serves as both a reactant and an oxidant. rsc.org This process involves the sequential formation of an amidoxime, its reaction with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole, and subsequent oxidation to the 1,2,4-oxadiazole. rsc.org

Some one-pot methods for the synthesis of 1,2,4-oxadiazoles are summarized below:

| Starting Materials | Reagents and Conditions | Product | Reference |

| Nitriles, Hydroxylamine, Meldrum's Acid | Microwave irradiation, solvent-free | 3,5-disubstituted 1,2,4-oxadiazoles | organic-chemistry.org |

| Aryl Nitriles, Hydroxylamine, Crotonoyl Chloride | Acetic acid catalyst, THF, DMSO | 1,2,4-oxadiazoles | ias.ac.in |

| Nitriles, Aldehydes, Hydroxylamine hydrochloride | Base-mediated | 3,5-disubstituted 1,2,4-oxadiazoles | rsc.org |

| Amidoximes, Carboxylic Acids | Vilsmeier reagent, trimethylamine, CH2Cl2, RT | 1,2,4-oxadiazoles | nih.gov |

Role of Activating Agents and Catalysts in Reaction Efficiency

The efficiency of 1,2,4-oxadiazole synthesis is significantly influenced by the choice of activating agents and catalysts. In the common route involving the cyclodehydration of O-acylamidoximes, various reagents are employed to facilitate this transformation. Carbonyldiimidazole (CDI) has been identified as a suitable activating agent for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids. mdpi.com Other coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC) are also used to activate carboxylic acids in situ. chim.it

The combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) has been reported as an efficient and mild catalytic system for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org Tetrabutylammonium fluoride (B91410) (TBAF) is another effective catalyst for the cyclization of O-acylamidoximes to 1,2,4-oxadiazoles, often used in THF at room temperature. mdpi.comresearchgate.net The use of solid supports like magnesia has also been shown to promote high yields in solvent-free conditions. clockss.org

A selection of catalysts and activating agents and their roles are highlighted below:

| Catalyst/Activating Agent | Role | Reaction | Reference |

| PTSA-ZnCl2 | Mild and efficient catalyst | Synthesis from amidoximes and organic nitriles | organic-chemistry.org |

| Carbonyldiimidazole (CDI) | Activating agent | Synthesis from amidoximes and carboxylic acids | mdpi.com |

| Tetrabutylammonium fluoride (TBAF) | Mild and efficient catalyst | Cyclization of O-acylamidoximes | mdpi.comresearchgate.net |

| Magnesia (MgO) | Solid support catalyst | One-pot synthesis from amidoximes and acyl chlorides | clockss.org |

| Vilsmeier reagent | Activates carboxylic acids and O-acylamidoxime intermediates | One-pot synthesis from nitriles and carboxylic acids | mdpi.com |

Microwave-Assisted Synthesis in Oxadiazole Formation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of 1,2,4-oxadiazoles. This technique significantly reduces reaction times compared to conventional heating methods. clockss.orgacs.org For instance, the one-pot reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation provides a rapid and efficient route to 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org

Microwave heating has also been successfully applied to the synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes, often in combination with polymer-supported reagents to simplify purification. acs.org In one approach, a carboxylic acid is converted to its acid chloride in situ, followed by reaction with an amidoxime and heating in a microwave at 150 °C for a short duration, resulting in high yields of the desired 1,2,4-oxadiazole. acs.org Solvent-free microwave-assisted synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides on a solid support like magnesia is another efficient and high-yielding method. researchgate.net

The advantages of microwave-assisted synthesis are evident in the following examples:

| Reactants | Conditions | Reaction Time | Yield | Reference |

| Carboxylic acid, Amidoxime, HBTU, PS-BEMP | Microwave, 150 °C | 15 min | Good to excellent | acs.org |

| Amidoxime, Acyl chloride | Microwave, Magnesia (solvent-free) | Not specified | High | researchgate.net |

| Nitriles, Hydroxylamine, Meldrum's acid | Microwave, solvent-free | Not specified | Good to excellent | organic-chemistry.org |

Chemical Derivatization and Functionalization of the Compound

The core structure of this compound provides multiple sites for chemical modification, allowing for the generation of a diverse library of analogues for various applications.

Strategies for Introducing Substituents on the Oxadiazole Ring

While the title compound has a methyl group at the 5-position of the oxadiazole ring, synthetic strategies allow for the introduction of a wide variety of substituents at this position. This is typically achieved by using different acylating agents during the cyclization step. For example, using different acid chlorides or anhydrides in the reaction with the amidoxime derived from 3-aminobenzonitrile (B145674) will result in different substituents at the C5 position of the oxadiazole ring. researchgate.net

Furthermore, functionalization can be achieved on a pre-formed oxadiazole ring, although this is less common. For instance, the methyl group at the C5 position could potentially undergo reactions such as halogenation followed by nucleophilic substitution to introduce new functionalities.

Transformations on the Aniline Moiety for Analogue Development

The aniline moiety of the compound is a versatile handle for a wide range of chemical transformations, enabling the development of numerous analogues. The primary amino group can readily undergo reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or other alkylation methods.

Arylation: Formation of diarylamines through cross-coupling reactions.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be substituted with various nucleophiles (Sandmeyer reaction).

These transformations allow for the exploration of the structure-activity relationship by modifying the electronic and steric properties of the aniline part of the molecule. For example, the synthesis of novel 1,2,4-oxadiazole derivatives has been achieved by reacting the aniline moiety with various electrophiles to create complex structures with potential biological activities. nih.gov

Construction of Complex Molecular Architectures and Hybrids

The bifunctional nature of this compound makes it an excellent building block for the construction of more complex molecular architectures and hybrid molecules. The aniline and oxadiazole moieties can be independently or sequentially functionalized to link the core structure to other pharmacophores or molecular scaffolds.

For example, the aniline group can be used as a nucleophile to react with electrophilic partners, while the oxadiazole ring can be synthesized from a nitrile precursor that is already part of a larger molecule. This modular approach allows for the creation of hybrid compounds that combine the properties of the 1,2,4-oxadiazole with other biologically active motifs. nih.gov The synthesis of quinazoline-4-one hybrids incorporating a 1,2,4-oxadiazole moiety is a recent example of this strategy, leading to compounds with potential antiproliferative activity. frontiersin.org

Structure Activity Relationship Sar Studies of 3 5 Methyl 1,2,4 Oxadiazol 3 Yl Aniline and Its Analogues

Impact of Oxadiazole Isomerism on Biological Activity

Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms. The relative positions of these heteroatoms give rise to four distinct isomers: 1,2,4-, 1,3,4-, 1,2,5-, and 1,2,3-oxadiazole. biointerfaceresearch.com This isomerism is not trivial, as it significantly alters the electronic properties, stability, and spatial arrangement of the molecule, thereby affecting its interaction with biological targets. nih.gov

The 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers are the most extensively studied in medicinal chemistry due to their synthetic accessibility and robust chemical and thermal stability compared to other isomers. nih.govacs.org They are often employed as bioisosteres for ester and amide groups, capable of participating in hydrogen bonding, which can enhance pharmacological activity. mdpi.com

Key differences in their properties often translate to variations in biological activity. The 1,3,4-oxadiazole ring is generally considered more aromatic and, consequently, more stable and less reactive than the 1,2,4-isomer. nih.gov This can affect the molecule's metabolic profile. Furthermore, studies have suggested that 1,3,4-oxadiazoles may exhibit better water solubility and lower lipophilicity than their 1,2,4-counterparts, which can have significant pharmacokinetic implications. dmed.org.uapsu.edu

A direct comparison in an antimalarial study highlighted the impact of this isomeric change. An N-acetamide indole (B1671886) scaffold featuring a 5-methyl-1,3,4-oxadiazole moiety was compared to its 5-methyl-1,2,4-oxadiazole (B8629897) analogue. The 1,2,4-oxadiazole (B8745197) variant showed a twofold reduction in antiparasitic activity, underscoring the critical influence of the heteroatom arrangement within the ring. acs.org

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Reference |

|---|---|---|---|

| Stability/Aromaticity | Less aromatic, less stable | More aromatic, more stable | nih.gov |

| Solubility | Generally lower water solubility | Generally higher water solubility | dmed.org.uapsu.edu |

| Biological Activity Example (Antimalarial EC₅₀) | 0.955 µM (2-fold less active) | ~0.478 µM (Baseline) | acs.org |

The other oxadiazole isomers are less commonly utilized in drug design, often due to issues with stability or synthetic accessibility. mdpi.com

1,2,3-Oxadiazole: This isomer is the least explored of the four. It is generally unstable and prone to ring-opening, which has significantly limited its investigation and application in medicinal chemistry. biointerfaceresearch.commdpi.com

1,2,5-Oxadiazole (Furazan): While more stable than the 1,2,3-isomer, the 1,2,5-oxadiazole ring is still less common in pharmaceuticals than the 1,2,4- and 1,3,4-scaffolds. biointerfaceresearch.com However, derivatives of 1,2,5-oxadiazole have demonstrated notable biological activities, including antiproliferative effects against cancer cell lines. acs.orgresearchgate.net Structure-activity relationship studies on 1,2,5-oxadiazole derivatives have shown that antiplasmodial activity is highly dependent on the substitution pattern of an attached phenyl ring. nih.gov In one study, moving the methyl group from the 5-position to the 3-position on a 1,2,4-oxadiazole ring, which alters the electronic and steric environment, completely ablated the compound's antimalarial activity. acs.org

Substituent Effects on the 1,2,4-Oxadiazole Ring

The substituents at the C3 and C5 positions of the 1,2,4-oxadiazole ring play a defining role in the molecule's interaction with biological targets. In the parent compound, these are the aniline (B41778) group (at C3) and a methyl group (at C5).

The methyl group at the C5 position, though small, appears to be crucial for the biological activity of certain classes of oxadiazole-containing compounds. In a study on antimalarial N-acetamide indoles with an oxadiazole component, the removal of the 5-methyl group led to a complete loss of antiplasmodial activity (EC₅₀ > 10 μM). acs.org This suggests the methyl group is essential, possibly by making critical hydrophobic interactions within the target's binding pocket or by maintaining an optimal electronic configuration of the ring.

Further investigation in the same study showed that replacing the methyl group with either a trifluoromethyl (CF₃) or an isopropyl group also resulted in inactive compounds. acs.org This indicates that the binding site is highly sensitive to both the electronic nature and the steric bulk at this position, tolerating a small, hydrophobic methyl group but not larger or strongly electron-withdrawing substituents.

| Substituent at C5 | Antiplasmodial Activity (EC₅₀) | Reference |

|---|---|---|

| -CH₃ (Methyl) | Active (Baseline) | acs.org |

| -H (Unsubstituted) | Inactive (>10 µM) | acs.org |

| -CF₃ (Trifluoromethyl) | Inactive (>10 µM) | acs.org |

| -CH(CH₃)₂ (Isopropyl) | Inactive (>10 µM) | acs.org |

Broader SAR studies on various 1,2,4-oxadiazole series reveal the significant impact of the electronic and steric properties of the C5 substituent.

Electronic Effects: The influence of electron-donating groups (EDG) versus electron-withdrawing groups (EWG) can be context-dependent. In one study on antitubercular compounds, EWGs and halogens on a phenyl ring attached to the oxadiazole were found to confer good activity, whereas EDGs were less favorable. Conversely, for a different series of antiproliferative agents, the presence of EDGs greatly improved activity. biointerfaceresearch.com This highlights that the optimal electronic properties are highly specific to the biological target.

Steric Effects: The size and shape of the substituent are also critical. In a large-scale study of oxadiazole antibiotics, replacing the C5 methyl group with a larger heterocyclic system like an indole ring led to potent activity against MRSA. nih.gov Specifically, a 5-(1H-indol-5-yl) substituent produced an antibiotic with excellent efficacy. nih.gov In another example, a series of CB1 cannabinoid receptor antagonists were developed where the C5 position was explored with various alkyl groups. A sterically bulky tert-butyl group was found to be favorable for activity. acs.org These findings show that while some targets have a very constrained binding pocket (as seen in the antimalarial example), others can accommodate larger, more complex moieties that can form additional favorable interactions.

Positional Isomerism of the Aniline Ring

For instance, a study on aniline derivatives of 1,2,3-triazoles investigated the effect of the substituent's position on the aniline ring. It was observed that the para-substituted isomers consistently demonstrated the lowest lipophilicity. This change in physicochemical properties can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its bioavailability and efficacy. The meta-position of the aniline in the title compound places the amino group in a specific vector relative to the oxadiazole ring, which may be optimal for binding to its intended biological target. A change to the para-position would place the amino group directly opposite the oxadiazole, while an ortho-position would place it in close proximity, potentially leading to intramolecular hydrogen bonding or steric clashes that could alter its conformation and receptor affinity.

Meta vs. Para Substitution Effects on Activity

The position of substituents on the aniline ring of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline plays a critical role in modulating its biological activity. The arrangement of functional groups in either the meta or para position can significantly alter the molecule's interaction with its biological target. masterorganicchemistry.commasterorganicchemistry.com

In electrophilic aromatic substitution reactions, the existing substituents on a benzene (B151609) ring direct incoming groups to specific positions. masterorganicchemistry.comlibretexts.org Activating groups, which donate electrons to the ring, typically direct new substituents to the ortho and para positions. masterorganicchemistry.comlibretexts.org Conversely, deactivating groups, which withdraw electrons, direct incoming groups to the meta position. masterorganicchemistry.comlibretexts.org This is due to the relative stability of the carbocation intermediates formed during the reaction. For ortho and para substitution, the positive charge can be delocalized onto the substituent, which is a stabilizing effect for electron-donating groups. masterorganicchemistry.comlibretexts.org For meta substitution, the positive charge is not placed on the carbon bearing the substituent, which is more favorable for electron-withdrawing groups. masterorganicchemistry.comlibretexts.org

For instance, in a series of 1,2,4-oxadiazole derivatives studied as Sirt2 inhibitors, a para-substituted phenyl ring at the 3-position of the oxadiazole was found to be crucial for inhibitory action. nih.gov While this refers to the substitution on a phenyl ring attached to the oxadiazole, it highlights the sensitivity of activity to the spatial arrangement of substituents.

In studies of other heterocyclic compounds, the difference between meta and para substitution is a recurring theme in SAR analyses. For example, in a series of metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, moving a substituent from the meta to the para position on a pyridine (B92270) ring led to significant changes in potency. ebi.ac.uk

The following table summarizes the general principles of substituent effects on aromatic rings, which are fundamental to understanding the SAR of this compound analogues.

| Substituent Type | Directing Effect | Influence on Reactivity |

| Activating Groups (e.g., -NH2, -OH, -CH3) | Ortho, Para | Increase Reactivity |

| Deactivating Groups (e.g., -NO2, -CN, -COR) | Meta | Decrease Reactivity |

| Halogens (e.g., -F, -Cl, -Br) | Ortho, Para | Decrease Reactivity |

Bioisosteric Replacements and Their Influence on Potency and Selectivity

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to enhance potency, selectivity, and pharmacokinetic properties. drughunter.comopenaccessjournals.comcambridgemedchemconsulting.com In the context of this compound, various bioisosteric replacements can be considered for the 1,2,4-oxadiazole ring and the aniline moiety.

The 1,2,4-oxadiazole ring itself is often employed as a bioisostere for amide and ester functionalities. ajptr.com This is due to its ability to mimic the hydrogen bonding properties of these groups while offering improved metabolic stability. hyphadiscovery.com For example, the replacement of an amide with a 1,2,4-oxadiazole has been shown to be a successful strategy in developing potent and selective monoamine oxidase B (MAO-B) inhibitors. nih.gov

Furthermore, the 1,2,4-oxadiazole can be replaced by other five-membered heterocycles to modulate activity. For instance, replacement with its regioisomer, the 1,3,4-oxadiazole, can lead to changes in polarity and metabolic stability. rsc.org In one study, this replacement resulted in a decrease in affinity for the CB2 receptor, highlighting the subtle yet significant impact of heteroatom positioning. rsc.org The exchange of the oxadiazole's oxygen for a sulfur atom to form a thiadiazole has also been explored, with some studies showing that this modification is well-tolerated and can maintain or slightly alter biological activity. acs.org

Bioisosteric replacement is not limited to the heterocyclic core. Modifications to the aniline portion of the molecule can also have profound effects. For example, replacing the aniline with other aromatic or heteroaromatic rings can influence binding affinity and selectivity. The choice of bioisostere depends on the specific therapeutic target and the desired physicochemical properties. openaccessjournals.com

The following table provides examples of bioisosteric replacements for key functionalities found in analogues of this compound and their potential impact.

| Original Functional Group | Bioisosteric Replacement | Potential Influence |

| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Altered polarity, metabolic stability, and receptor affinity. rsc.org |

| 1,2,4-Oxadiazole | 1,3,4-Thiadiazole | Maintained or slightly altered activity, potential for different target interactions. acs.org |

| 1,2,4-Oxadiazole | 1,2,4-Triazole | Can serve as a metabolically stable amide bioisostere. drughunter.com |

| Phenyl (in aniline) | Pyridyl, Thienyl | Modified lipophilicity, hydrogen bonding capacity, and metabolic profile. cambridgemedchemconsulting.com |

| Carboxylic Acid (in analogues) | Tetrazole, 5-oxo-1,2,4-oxadiazole | Similar acidity with altered lipophilicity and membrane permeability. drughunter.comopenaccessjournals.com |

Computational and Theoretical Studies of 3 5 Methyl 1,2,4 Oxadiazol 3 Yl Aniline and Derivatives

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure, stability, and reactivity of oxadiazole derivatives. mdpi.compsu.edunih.gov

A quantum-chemical study on the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole, a close analog of the title compound, utilized the AM1/SM2.1 method to model the reaction mechanism. chemintech.ru Such calculations help to determine the geometry of molecules and transition states, providing a detailed picture of the reaction pathways. chemintech.ru

For various 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations using the B3LYP functional are a common approach to optimize molecular geometry and analyze electronic properties. researchgate.netjchr.org A key aspect of this analysis is the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap often suggests higher chemical reactivity and lower kinetic stability. researchgate.net This analysis is crucial for predicting how a molecule might interact with biological targets. researchgate.net

Furthermore, DFT has been used to study the photoinduced rearrangements of 3-amino-1,2,4-oxadiazoles, providing insights into the electronic excited states and reaction pathways which are dependent on the molecule's electronic structure. nih.gov In the context of energetic materials, the calculated heats of formation for compounds like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which features the same oxadiazole moiety, are derived from quantum chemical methods to predict performance. rsc.org

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, offering insights into the binding mode and affinity.

A primary goal of molecular docking is to estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which helps in ranking potential drug candidates. Studies on various anilino-oxadiazole derivatives and related structures have demonstrated their potential to interact with a range of therapeutically relevant proteins.

For example, N-aryl-1,3,4-oxadiazol-2-amine derivatives, which share the anilino-oxadiazole core, were docked against tubulin, a key anticancer target. The most promising compound exhibited a strong docking score of -8.144 kcal/mol. nih.gov In another study, 1,2,3-oxadiazole derivatives designed as DPP-IV inhibitors showed binding affinities superior to the native ligand's affinity of -7 kcal/mol. chemmethod.com Similarly, computational investigations of 1,3,4-oxadiazole derivatives as VEGFR2 inhibitors identified compounds with binding energies as favorable as -48.89 kJ/mol. mdpi.comnih.gov These predicted affinities are crucial for prioritizing compounds for further experimental testing.

| Oxadiazole Derivative Class | Target Protein | Reported Binding Affinity/Score | Reference |

|---|---|---|---|

| N-Aryl-1,3,4-oxadiazol-2-amines | Tubulin | -8.144 kcal/mol | nih.gov |

| 1,3,4-Oxadiazole Amide Derivatives | VEGFR2 | -48.89 kJ/mol | mdpi.comnih.gov |

| 1,3,4-Oxadiazole/Benzimidazole Hybrids | EGFR | -7.4 to -8.7 kcal/mol | ekb.eg |

| 1,2,3-Oxadiazole-Linked Tetrahydropyrimidines | DPP-IV | Better than -7 kcal/mol (native ligand) | chemmethod.com |

Beyond predicting binding affinity, molecular docking reveals the specific interactions that stabilize the ligand-protein complex. This includes identifying key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand.

For N-aryl-1,3,4-oxadiazol-2-amine derivatives targeting tubulin, a critical π-cation interaction was identified with the residue Lys352. nih.gov In the case of 1,3,4-oxadiazole derivatives inhibiting VEGFR2, interactions were observed with multiple key residues, including Cys919, Asp1046, and Glu885, through hydrogen bonds and pi-alkyl interactions. mdpi.com Similarly, studies on 1,2,3-oxadiazole derivatives as DPP-IV inhibitors highlighted the importance of hydrogen bonds with Glu206 and Arg358 for effective binding. chemmethod.com Understanding these specific interactions is vital for structure-based drug design, allowing for chemical modifications to the ligand to enhance potency and selectivity.

| Oxadiazole Derivative Class | Target Protein | Key Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| N-Aryl-1,3,4-oxadiazol-2-amines | Tubulin | Lys352 | π-cation | nih.gov |

| 1,3,4-Oxadiazole Amide Derivatives | VEGFR2 | Asp1046, Glu885, Cys919, Val899 | Hydrogen bond, pi-anion, pi-alkyl | mdpi.com |

| 1,2,3-Oxadiazole-Linked Tetrahydropyrimidines | DPP-IV | Glu206, Arg358 | Hydrogen bond | chemmethod.com |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. By simulating the movements of atoms and molecules, MD can validate docking poses and provide a more accurate estimation of binding free energies.

MD simulations have been applied to various oxadiazole-protein complexes. For instance, a 100 ns simulation was used to confirm the stability of a complex between a potent 1,2,3-oxadiazole derivative and the DPP-IV enzyme. chemmethod.com In another study, a 2 ns simulation of an oxadiazole derivative with a SARS-CoV-2 target protein showed that the Root Mean Square Deviation (RMSD) of the complex remained stable at around 2 Å, indicating a sustained and stable binding interaction. mongoliajol.info For potential VEGFR2 inhibitors, MD simulations were also employed to confirm the stability of the predicted binding poses from docking studies. mdpi.comnih.gov Analysis of parameters like RMSD, Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over the simulation time helps to ensure that the computationally predicted binding mode is stable in a more realistic, dynamic environment. mongoliajol.infonih.govajchem-a.com

In Silico Screening and Virtual Library Design for Novel Active Compounds

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical structures to identify those most likely to bind to a drug target. This approach significantly narrows down the number of candidates for experimental synthesis and testing.

The process often begins with the design of a virtual library of compounds based on a common scaffold, such as the anilino-oxadiazole core. For example, a library of 1,2,3-oxadiazole derivatives was designed and computationally screened against the DPP-IV enzyme to identify the most promising candidates for synthesis. chemmethod.com Another strategy is "scaffold hopping," where a known active core structure is modified to create novel derivatives. This was employed to design a series of N-aryl-1,3,4-oxadiazol-2-amines based on known tubulin inhibitors. nih.gov

Furthermore, a molecular hybridization approach has been used to design and synthesize a library of oxadiazole-containing hybrids, combining different pharmacologically active moieties into a single molecule to explore new chemical space and identify compounds with enhanced activity profiles. nih.govunr.edu.ar These virtual screening and library design strategies are powerful tools for accelerating the discovery of novel active compounds based on the 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline scaffold.

Preclinical Research and Biological Evaluation Methodologies

In Vitro Assay Development and Application

In vitro assays are crucial for the initial screening and characterization of a compound's biological activity in a controlled laboratory setting. These assays can assess a compound's effect on cellular processes and its interaction with specific molecular targets.

Cell-Based Proliferation and Survival Assays

There is no publicly available data from cell-based proliferation or survival assays for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. Consequently, no information on its effects on cell growth, viability, or cytotoxicity across different cell lines can be provided.

Enzyme Activity Assays for Target Validation

No specific enzyme activity assays have been reported in the public domain for this compound. Therefore, there is no information available regarding its potential inhibitory or activating effects on any particular enzyme.

Deubiquitination Assays for Protease Activity

There are no published studies detailing the use of deubiquitination assays to evaluate the effect of this compound on deubiquitinating enzymes (DUBs). As such, its activity as a DUB inhibitor or modulator is unknown.

Thermal Shift Assays and Biolayer Interferometry for Binding Affinity

No data from thermal shift assays or biolayer interferometry studies for this compound are available in the public record. These techniques are used to determine the binding affinity of a compound to a target protein. In the absence of such studies, the binding characteristics of this compound remain uncharacterized.

In Vivo Model Studies (Excluding Clinical Human Trials)

In vivo studies in animal models are essential for evaluating the physiological effects, efficacy, and pharmacokinetic profile of a compound in a living organism.

Utilization of Animal Models for Disease Phenotypes

There is no publicly available information on any in vivo studies conducted using this compound in animal models for any disease phenotypes. Therefore, its potential therapeutic efficacy in a living organism has not been documented.

Pharmacodynamic Evaluation in Relevant Preclinical Models

Currently, there is a lack of publicly available, detailed pharmacodynamic studies specifically for this compound in preclinical models. Pharmacodynamic studies are crucial to understand the biochemical and physiological effects of a drug on the body. For a compound like this, which contains a 1,2,4-oxadiazole (B8745197) ring linked to an aniline (B41778), a typical evaluation would involve assessing its effect on specific molecular targets in relevant disease models.

For instance, related oxadiazole structures have been investigated as inhibitors of various kinases, such as TANK-binding kinase 1 (TBK1), which is involved in inflammatory and oncogenic pathways. researchgate.net A preclinical pharmacodynamic evaluation would therefore likely include:

In vitro enzyme assays: To determine the inhibitory concentration (IC50) against a panel of kinases to identify the primary target and assess selectivity.

Cell-based assays: Using cancer cell lines or immune cells to measure the compound's effect on target-specific signaling pathways.

In vivo animal models: In tumor-bearing mice or models of inflammatory disease, researchers would assess target engagement and downstream biomarker modulation following administration of the compound.

Without specific studies on this compound, no definitive data on its pharmacodynamic profile can be presented.

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery aimed at enhancing the properties of a promising compound to convert it into a viable drug candidate. For a molecule like this compound, optimization would focus on improving its metabolic stability, oral bioavailability, potency, and selectivity.

Strategies for Improving Metabolic Stability

A significant challenge for compounds containing an aniline moiety is their susceptibility to oxidative metabolism by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites and rapid clearance from the body. Strategies to improve the metabolic stability of an aniline-containing lead compound often involve structural modifications to block or reduce metabolic breakdown.

Common approaches include:

Introduction of blocking groups: Placing metabolically stable groups (like fluorine or a methyl group) at positions on the aniline ring that are prone to oxidation.

Bioisosteric replacement: Replacing the entire aniline ring with a different chemical group that retains the necessary biological activity but possesses greater metabolic stability. researchgate.net Saturated frameworks like bicyclo[1.1.1]pentane are sometimes used as benzene (B151609) ring bioisosteres to improve pharmacokinetic properties. researchgate.net

Modification of distal groups: Altering other parts of the molecule can sometimes change its orientation in the enzyme's active site, thereby shielding the aniline group from metabolic attack.

Approaches to Enhance Oral Bioavailability in Preclinical Models

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is influenced by factors like aqueous solubility, membrane permeability, and first-pass metabolism. The aniline group in this compound can impact these properties.

Methods to enhance oral bioavailability in preclinical models could include:

Improving Solubility: The 1,2,4-oxadiazole nucleus can increase the lipophilicity of a drug, which may reduce aqueous solubility. ambeed.com Strategies to improve solubility include salt formation or formulation approaches like creating amorphous solid dispersions or nano-suspensions.

Reducing First-Pass Metabolism: The same strategies used to improve metabolic stability, such as blocking metabolic sites on the aniline ring, are crucial for reducing pre-systemic clearance in the liver and gut wall, thereby increasing oral bioavailability. researchgate.net

Optimization of Potency and Selectivity against Molecular Targets

For a kinase inhibitor, achieving high potency against the intended target while maintaining selectivity over other kinases is paramount to maximizing efficacy and minimizing off-target side effects.

Optimization of potency and selectivity for a lead compound like this compound would typically involve a systematic structure-activity relationship (SAR) study. This process entails synthesizing and testing a series of analogues to understand how different chemical modifications affect biological activity.

Key SAR exploration points would include:

Modification of the aniline ring: Introducing various substituents to explore interactions with specific pockets in the target enzyme's active site.

Variation of the oxadiazole substituent: Replacing the methyl group on the 1,2,4-oxadiazole ring with other chemical groups to probe for additional binding interactions.

Isomeric and scaffold hopping: Evaluating different isomers, such as moving the methyl-oxadiazole group to the para-position of the aniline (e.g., 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline), or replacing the 1,2,4-oxadiazole with other five-membered heterocycles to improve properties.

The table below illustrates a hypothetical SAR exploration based on common strategies, as specific data for the lead compound is unavailable.

| Compound Name | Modification from Lead | Rationale |

|---|---|---|

| This compound | Lead Compound | Starting point for optimization. |

| 2-Fluoro-3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | Addition of fluorine to aniline ring | Block potential site of metabolism; explore new binding interactions. |

| 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline | Methyl to Ethyl on oxadiazole | Probe size tolerance in a specific binding pocket. |

| 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline | Isomeric change (meta to para) | Alter binding geometry to improve potency or selectivity. |

| 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline | Scaffold hopping (1,2,4- to 1,3,4-oxadiazole) | Modulate physicochemical properties and explore different binding modes. |

Broader Applications and Future Directions in Drug Discovery

Utility as a Precursor and Intermediate in Diverse Chemical Syntheses

Heterocyclic compounds, including oxadiazole derivatives, are fundamental precursors for the synthesis of a wide array of pharmaceutical and agrochemical compounds. informaticsjournals.co.in The general synthesis of 1,2,4-oxadiazoles often involves the cyclization of amidoximes with carboxylic acid derivatives. nih.gov More specifically, 3,5-disubstituted-1,2,4-oxadiazoles can be synthesized in a one-pot procedure from amidoximes and carboxylic acid esters in a superbase medium. nih.gov The aniline (B41778) group on the 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline molecule provides a reactive handle for a multitude of chemical transformations, making it a valuable intermediate. This amino group can readily participate in reactions such as acylation, alkylation, and diazotization, allowing for the construction of more complex molecules. For instance, aniline derivatives containing 1,3,4-oxadiazole (B1194373) groups have been synthesized and tested for various biological activities. mdpi.com

The synthesis of related structures, such as 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, involves the reaction of benzonitrile (B105546) with hydroxylammonium sulfate (B86663) to form an amidoxime (B1450833), which is then further reacted to form the oxadiazole ring. prepchem.com This highlights a potential synthetic pathway for the title compound. Furthermore, the synthesis of novel 1,3,4-oxadiazole derivatives has been achieved through refluxing a mixture of a starting compound with hydrochloric acid, followed by filtration, drying, and crystallization. acs.org The adaptability of the oxadiazole ring and the reactivity of the aniline group make this compound a key starting material for creating libraries of diverse compounds for high-throughput screening in drug discovery programs.

Analysis of the Patent Landscape and Intellectual Property Related to the Compound and its Derivatives

The therapeutic potential of oxadiazole derivatives is reflected in the extensive patent literature covering their synthesis and application. tandfonline.comnerac.com A review of patents from 2013 to 2021 reveals a wide range of biological applications for oxadiazole-containing drugs. tandfonline.com Several commercially available drugs, such as Raltegravir (an antiviral), Nesapidil (an antiarrhythmic), and Zibotentan (an anticancer agent), feature an oxadiazole scaffold, underscoring the commercial viability of this heterocyclic core. researchgate.netresearchgate.net

Derivatives of this compound are subjects of significant intellectual property claims. For example, a patent has been granted for 3-[5-(2-fluoro-phenyl)- informaticsjournals.co.indoaj.orgresearchgate.netoxadiazol-3-yl]-benzoic acid and its use in treating diseases ameliorated by the modulation of premature translation termination. google.com Another patent describes 5-methyl-1,3,4-oxadiazol-2-yl compounds for the treatment of tauopathies, including Alzheimer's disease. google.com This patent details the synthesis of intermediates and final compounds, such as N-[4-fluoro-5-[[(2S,4S)-2-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-piperidyl]methyl]thiazol-2-yl]acetamide. google.com

The patent landscape also includes methods for preparing 5-amino-1,2,4-oxadiazoles by reacting a 5-trihalomethyl-1,2,4-oxadiazole with an amine, with the resulting compounds being useful as curing agents for epoxy resins and as nematicides. google.com The broad claims in these patents, covering both the chemical matter and their therapeutic uses, indicate a competitive and active area of research and development. Innovators in this space are focused on securing intellectual property rights for novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.

Emerging Research Areas and Unexplored Therapeutic Potentials for Oxadiazole-Based Compounds

The oxadiazole ring is a privileged scaffold in drug discovery, with its derivatives exhibiting a vast array of biological activities. nih.gov Both 1,2,4- and 1,3,4-oxadiazole isomers are extensively studied for their therapeutic potential. nih.gov Recent research has highlighted the efficacy of 1,2,4-oxadiazole (B8745197) derivatives in anticancer, antimicrobial, antidiabetic, anti-inflammatory, and neuroprotective applications. doaj.orgkit.edu

Emerging Therapeutic Areas:

Anticancer: Oxadiazole derivatives are being investigated as potent anticancer agents. nih.gov They have shown activity against various cancer cell lines, including breast, lung, and melanoma. nih.govnih.gov Some derivatives act as tubulin inhibitors or inhibitors of histone deacetylases (HDACs). nih.gov The development of multi-target agents that can hit multiple pathways in cancer cells is a promising strategy. researchgate.net

Antimicrobial: With the rise of drug-resistant pathogens, there is a critical need for new antibiotics. nih.gov Oxadiazole derivatives have demonstrated promising results in combating these resistant bacteria. doaj.orgacs.org For example, oxadiazole-sulfonamide based compounds have been identified as bacterial growth inhibitors. acs.org

Neurodegenerative Diseases: The potential of oxadiazole derivatives in treating neurodegenerative diseases like Alzheimer's is an active area of research. doaj.org As mentioned, patents have been filed for compounds targeting tauopathies. google.com

Antidiabetic: Some aryl-1,3,4-oxadiazole derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential as antidiabetic agents. tandfonline.com

Unexplored Therapeutic Potentials:

Antiviral: While some oxadiazole derivatives like Pleconaril are known antivirals, further exploration against a broader range of viruses is warranted. mdpi.com

Antiparasitic: There is potential for developing new antiparasitic drugs based on the oxadiazole scaffold, as some derivatives have shown activity against parasites like Trypanosoma cruzi. tandfonline.com

Nematicides: The discovery of 1,2,4-oxadiazole derivatives with potent nematicidal activity opens up avenues for their use in agriculture. mdpi.com

Energetic Materials: Certain 1,2,4-oxadiazolone derivatives have been synthesized and investigated as a class of insensitive energetic materials, showcasing the diverse applications of this heterocyclic system beyond medicine. rsc.org

The structural versatility of the oxadiazole nucleus allows for fine-tuning of its physicochemical and biological properties, making it a highly adaptable platform for the design of novel therapeutics targeting a wide spectrum of diseases. nih.govresearchgate.net

Challenges and Opportunities in Developing Oxadiazole-Based Therapeutics

The development of oxadiazole-based therapeutics is accompanied by both significant opportunities and notable challenges.

Opportunities:

Broad Spectrum of Activity: The diverse pharmacological profiles of oxadiazole derivatives present a major opportunity for developing drugs against a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. researchgate.netnih.govajrconline.org

Addressing Drug Resistance: Oxadiazole-based compounds offer a promising avenue to combat the growing problem of drug resistance, particularly in bacterial and cancer therapies. nih.gov

Bioisosteric Replacement: The 1,2,4-oxadiazole ring is often used as a bioisosteric replacement for ester and amide groups. This can improve the metabolic stability and pharmacokinetic properties of a drug candidate. nih.gov

Multi-Target Drug Design: The complexity of many diseases necessitates the development of drugs that can modulate multiple targets. The oxadiazole scaffold provides a versatile platform for designing such multi-target agents. researchgate.net

New Synthetic Methodologies: Ongoing advancements in synthetic chemistry are providing more efficient and environmentally friendly ways to produce oxadiazole derivatives, which can accelerate the drug discovery process. nih.govresearchgate.net

Challenges:

Specificity and Selectivity: A key challenge is to design derivatives that are highly selective for their intended biological target to minimize off-target effects and potential toxicity.

Pharmacokinetic Properties: While bioisosteric replacement can be beneficial, achieving an optimal absorption, distribution, metabolism, and excretion (ADME) profile remains a significant hurdle in drug development. Some derivatives have shown unsatisfactory metabolic stability. mdpi.com

Toxicity: As with any therapeutic agent, ensuring the safety and minimizing the toxicity of new oxadiazole derivatives is paramount. Some synthesized compounds have shown cytotoxicity that needs to be carefully managed. chim.it

Environmental Impact of Synthesis: Traditional synthetic methods can involve hazardous solvents and reagents, posing environmental and health risks. researchgate.net The development of greener synthetic routes is crucial.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline, and what key reaction conditions are involved?

- Methodological Answer : The compound is synthesized via cyclization of amidoximes with carboxylic acid derivatives. For example, reductive amination of 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline with paraformaldehyde and NaBH₄ in methanol yields N-methyl derivatives. Alternatively, bisamidines are formed by reacting dicarboxylic acid chlorides with the aniline moiety under mild conditions (e.g., CH₂Cl₂ with N-methylmorpholine) .

Q. How is the structural characterization of this compound typically performed in crystallographic studies?

- Methodological Answer : X-ray crystallography using the SHELX software suite (e.g., SHELXL for refinement) is widely employed. This program enables precise determination of bond lengths, angles, and electron density maps, even for small molecules or twinned crystals. Data collection typically involves high-resolution synchrotron sources or modern diffractometers .

Q. What analytical techniques are recommended for confirming the purity and identity of this compound?

- Methodological Answer :

- HPLC : Assess purity (>95% as per commercial standards) .

- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons, methyl group on oxadiazole).

- Mass Spectrometry : Verify molecular weight (e.g., exact mass 204.18 g/mol for the benzoic acid derivative) .

Advanced Research Questions

Q. How does the presence of the 5-methyl-oxadiazole ring influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of the oxadiazole ring activates the aniline group for nucleophilic aromatic substitution (e.g., replacing methoxy groups). Comparative studies with 4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]aniline suggest that substituents on the oxadiazole modulate electronic effects, impacting reaction rates and regioselectivity .

Q. What role does this compound play in the development of anti-Pneumocystis agents, and how is its efficacy assessed?

- Methodological Answer : The compound serves as a building block for bisamidine derivatives (e.g., pentamidine analogs). Efficacy is tested via in vitro viability assays against Pneumocystis carinii at screening concentrations (e.g., 100 μg/mL). Derivatives with N-methylation show enhanced activity, likely due to improved membrane permeability .

Q. How can researchers resolve discrepancies in reported synthetic yields when preparing derivatives of this compound?

- Methodological Answer :

- Catalyst Optimization : Use Pd-based catalysts (e.g., XPhos with Cs₂CO₃) to improve coupling reactions, as seen in triazole-aniline syntheses .

- Reaction Monitoring : Employ TLC or LC-MS to track intermediate formation.

- Solvent/Reductant Screening : For reductive amination, test alternatives to NaBH₄ (e.g., LiAlH₄) under controlled conditions .

Data Contradiction & Comparative Analysis

Q. Why do spectral data (e.g., NMR) for structurally similar oxadiazole-aniline derivatives vary across studies?

- Methodological Answer : Variations arise from differences in solvent, pH, or tautomeric equilibria (e.g., oxadiazole ring puckering). For accurate comparison, standardize measurement conditions (e.g., DMSO-d₆ for solubility) and reference internal standards (e.g., TMS). Cross-validate with computational methods (DFT for chemical shift prediction) .

Q. How does the methyl group on the oxadiazole ring affect biological activity compared to other substituents (e.g., cyclobutyl or trifluoromethyl)?

- Methodological Answer : Methyl groups enhance metabolic stability and lipophilicity, improving bioavailability. In contrast, bulkier groups (e.g., cyclobutyl) may sterically hinder target binding. In silico docking studies (e.g., using AutoDock) can quantify these effects by comparing binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。